

Technical Guide: Spectral Characterization of 1-Iodo-3-Propoxybenzene

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Compound of Interest

Compound Name: *1-iodo-3-propoxybenzene*

CAS No.: *1250847-42-7*

Cat. No.: *B6272849*

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Executive Summary

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of **1-iodo-3-propoxybenzene** (CAS: 585509-88-2). As a meta-substituted halogenated ether, this compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions for the synthesis of liquid crystals and biphenyl-based pharmaceuticals.

The following sections detail the assignment of proton (

H) and carbon (

C) resonances, emphasizing the diagnostic utility of the heavy-atom iodine effect and the spin-spin coupling patterns characteristic of meta-substitution.

Molecule Profile & Structural Logic[1]

To accurately interpret the NMR data, one must understand the electronic environment created by the substituents:

- Propoxy Group (): An electron-donating group (EDG) by resonance. It significantly shields the ortho and para protons while deshielding the -carbon of the alkyl chain.
- Iodine Atom (): A heavy halogen. While inductively withdrawing, its large electron cloud creates a "heavy atom effect," causing significant shielding of the ipso-carbon (), a unique diagnostic feature in C NMR (typically <100 ppm).

Structural Numbering Scheme

For the purpose of this guide, the following numbering is used:

- C1: Ipso to Iodine
- C3: Ipso to Propoxy
- C2: Position between substituents (most sterically hindered)

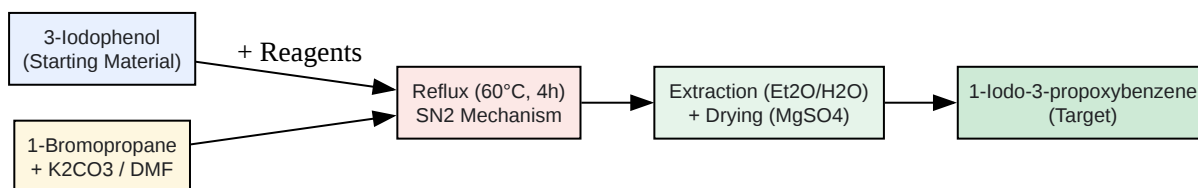
Experimental Synthesis & Sample Preparation

Context: Understanding the synthesis helps identify potential impurity peaks.

The standard synthesis involves the Williamson ether synthesis (alkylation) of 3-iodophenol with 1-bromopropane in the presence of a base (

) and a polar aprotic solvent (DMF or Acetone).

Synthesis Workflow (Graphviz)



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NMR Sample Prep Protocol

- Solvent: Chloroform-d (CDCl_3), 99.8% D) is the standard solvent.
- Concentration: 10–15 mg of sample in 0.6 mL solvent for optimal signal-to-noise ratio in ^1H NMR; 30–50 mg for ^{13}C NMR.
- Reference: Calibrate to residual solvent peak at 7.26 ppm (^1H) and 77.16 ppm (^{13}C).

^1H NMR Spectral Analysis (400 MHz, CDCl_3)

The proton spectrum is divided into two distinct regions: the aliphatic propyl chain and the aromatic ring.

Aliphatic Region (Propyl Chain)

The propyl group exhibits a classic triplet-multiplet-triplet pattern.

- -Methylene (CH_2): Deshielded by oxygen. Appears as a triplet around 3.88 ppm.
- -Methylene (CH_2): Appears as a multiplet around 2.30 ppm.

): Appears as a sextet (or multiplet) around 1.80 ppm.

- Methyl (

): Appears as a triplet around 1.04 ppm.

Aromatic Region (Meta-Substitution)

The meta-substitution pattern (

system) creates four distinct aromatic signals.

- H-2 (The "Isolated" Proton): Located between Iodine and Propoxy. It appears as a narrow triplet or singlet (due to small meta-coupling,

Hz) at ~7.25 ppm.

- H-6 (Ortho to I, Para to OPr): Deshielded by Iodine's anisotropy but shielded by Propoxy resonance. Appears as a doublet (

Hz) at ~7.30 ppm.

- H-5 (Meta to both): Pseudo-triplet (

Hz) at ~6.98 ppm.

- H-4 (Ortho to OPr, Para to I): Strongly shielded by the ortho-propoxy group. Appears as a doublet of doublets (dd) at ~6.82 ppm.^[1]

Summary Table: H NMR Data

Position	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment Logic
H-6	7.32	Doublet (d)	1H	7.8	Ortho to Iodine (Deshielded)
H-2	7.24	Narrow t / s	1H	~2.0	Isolated between substituents
H-5	6.98	Triplet (t)	1H	8.0	Meta to both groups
H-4	6.82	dd	1H	8.2, 2.0	Ortho to Propoxy (Shielded)
-CH ₂	3.88	Triplet (t)	2H	6.5	Adjacent to Oxygen
-CH ₂	1.79	Sextet (m)	2H	7.0	Middle of chain
-CH ₃	1.03	Triplet (t)	3H	7.4	Terminal methyl

C NMR Spectral Analysis (100 MHz,)

The carbon spectrum provides the most definitive confirmation of the structure due to the unique chemical shift of the carbon attached to Iodine.

Key Diagnostic Peaks[3]

- C-I (Carbon 1): The heavy atom effect of Iodine causes an "upfield shift" (shielding). Unlike C-Br (~122 ppm) or C-Cl (~134 ppm), the C-I signal appears at ~94.0 ppm. This is the primary confirmation of iodination.

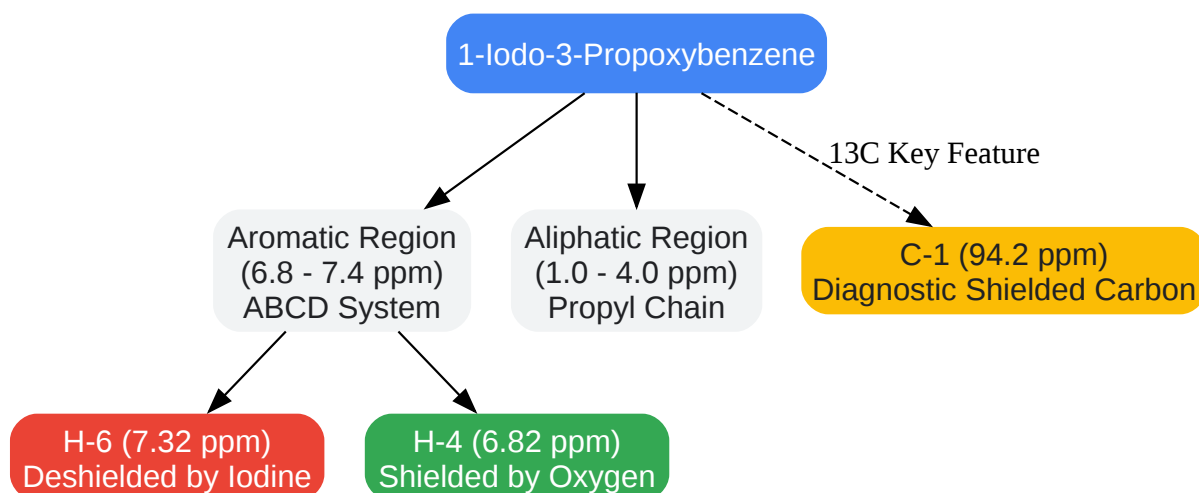
- C-O (Carbon 3): The carbon attached to the oxygen is significantly deshielded, appearing at ~159.5 ppm.

Summary Table: C NMR Data

Carbon Type	Shift (, ppm)	Assignment	Notes
Aromatic C-O	159.5	C-3	Deshielded by Oxygen
Aromatic CH	130.4	C-5	Meta position
Aromatic CH	129.8	C-2	Isolated carbon
Aromatic CH	123.6	C-6	Ortho to Iodine
Aromatic CH	113.8	C-4	Ortho to Propoxy (Shielded)
Aromatic C-I	94.2	C-1	Diagnostic High-Field Shift
Aliphatic	69.8	-Carbon	
Aliphatic	22.5	-Carbon	
Aliphatic	10.5	-Carbon	

Structural Visualization & Correlations[4][5]

The following diagram illustrates the correlation between the chemical structure and the observed spectral regions.



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References

- Sigma-Aldrich. 1-Iodo-3-phenylpropane and related halo-alkoxy benzene derivatives. [Link](#)
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- Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for substituent additivity rules).

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Sources

- [1. rsc.org \[rsc.org\]](https://www.rsc.org)
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